2,5,5-Trimethyl-1,3-oxazinane

Description

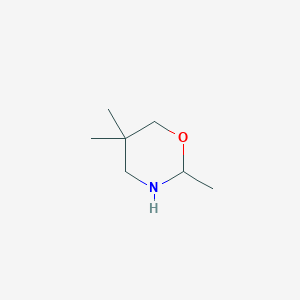

2,5,5-Trimethyl-1,3-oxazinane is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in the 1,3-positions of the ring.

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2,5,5-trimethyl-1,3-oxazinane |

InChI |

InChI=1S/C7H15NO/c1-6-8-4-7(2,3)5-9-6/h6,8H,4-5H2,1-3H3 |

InChI Key |

GLPVIDPKKQHLTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1NCC(CO1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-1,3-oxazinane typically involves the cyclization of N-substituted 3-aminopropan-1-ols with aldehydes. One common method is the reaction of 2,2-substituted 3-aminopropan-1-ols with formaldehyde and sodium borohydride. This reaction can be carried out under mild conditions, such as ambient temperature, yielding the desired oxazinane .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and solvents can also be tailored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-1,3-oxazinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.

Reduction: Reduction reactions can convert oxazinanes to their corresponding amines.

Substitution: The nitrogen atom in the oxazinane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazinanes, amines, and oxazinane-2,5-diones .

Scientific Research Applications

2,5,5-Trimethyl-1,3-oxazinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-1,3-oxazinane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

1,3-Oxazinane Derivatives

- 5-Methyl-5-phenyl-1,3-oxazinane-2,4-dione (CAS 92288-52-3): Structure: Features a phenyl group and two ketone moieties. Molecular Weight: 205.21 g/mol . Comparison: The absence of aromatic and ketone groups in 2,5,5-trimethyl-1,3-oxazinane likely reduces its polarity, enhancing compatibility with non-polar matrices in materials science.

- TNOP (1,3-Oxazinane with geminal nitro groups): Structure: Functionalized with explosophoric nitro groups. Applications: High detonation performance comparable to hexahydrotriazinane derivatives but with superior structural adaptability .

1,3-Dioxane Derivatives

- Fructaplex© (2-(3,3-dimethylcyclohexyl)-2,5,5-trimethyl-1,3-dioxane) :

- Structure : Bulky cyclohexyl and methyl substituents.

- Molecular Weight : 240.39 g/mol .

- Applications : Fragrance industry due to high olfactory receptor activity (e.g., OR2L13: 83.7%) .

- Comparison : The 1,3-dioxane ring (two oxygen atoms) differs from 1,3-oxazinane’s O/N heteroatoms, leading to distinct electronic profiles and applications.

1,3-Diazinane Derivatives

- TNNP (Energetic 1,3-diazinane): Structure: Contains two nitrogen atoms in the 1,3-positions. Applications: Explosives with detonation velocities comparable to RDX .

Key Data Table

Research Findings and Trends

- Structural Diversity : 1,3-Oxazinane frameworks enable the incorporation of diverse functional groups (e.g., nitro, nitramine), offering tunable energetic properties unmatched by 1,3-dioxane or 1,3-diazinane derivatives .

- Biological vs. Energetic Applications : While 1,3-dioxanes like Fructaplex© prioritize olfactory activity, 1,3-oxazinanes are increasingly studied for advanced materials, leveraging their heteroatom synergy for stability and reactivity .

- Synthetic Flexibility : The trimethyl configuration in this compound provides steric hindrance, which could mitigate unwanted side reactions in polymer or explosive formulations.

Biological Activity

2,5,5-Trimethyl-1,3-oxazinane is a heterocyclic compound characterized by a six-membered ring containing nitrogen and oxygen. Its unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties and potential therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. The compound was tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Candida albicans | 50 µg/mL |

These findings indicate that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens .

The mechanism by which this compound exerts its biological effects involves its interaction with molecular targets within microbial cells. The oxazinane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially disrupting essential biological pathways. This interaction can lead to the inhibition of microbial growth and viability .

Case Study 1: Antifungal Activity

In a controlled study, the antifungal activity of this compound was evaluated against Candida albicans. The results demonstrated a MIC of 50 µg/mL, indicating moderate antifungal properties. This suggests potential applications in treating fungal infections .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. Various analogs were created and tested for their antimicrobial efficacy. Some derivatives showed improved activity compared to the parent compound, highlighting the importance of structural modifications in optimizing biological effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications to the oxazinane ring or substituents on the nitrogen atom have been shown to affect antimicrobial potency. For instance:

- Methyl Substituents : Increasing the number of methyl groups on the oxazinane ring enhances lipophilicity and may improve membrane permeability.

- Functional Group Variations : Introducing different functional groups can modulate interactions with microbial targets.

Computational Studies

Recent computational studies utilizing density functional theory (DFT) have provided insights into the electronic properties and reactivity of this compound. These studies suggest that specific electronic configurations contribute to the compound's ability to interact with biological targets effectively .

Q & A

Q. What are the most efficient synthetic routes for 2,5,5-trimethyl-1,3-oxazinane, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of 1,3-oxazinane derivatives often involves acid-catalyzed cyclization or condensation reactions. For this compound, a two-step approach is commonly employed:

Precursor Preparation : Start with 2,5,5-trimethyl-1,3-cyclohexanedione (prepared via Claisen condensation of methyl acetoacetate derivatives) .

Cyclization : Use formaldehyde (HCHO) and HCl to form the 1,3-oxazinane ring via acid-mediated cyclization .

Key factors affecting yield include:

- Catalyst choice : FeCl₃·6H₂O improves reaction efficiency in similar heterocyclic syntheses .

- Temperature : Elevated temperatures (80–100°C) enhance cyclization but may lead to side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) favor ring closure.

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| HCl/HCHO cyclization | HCl | 65–72 | Reflux, 12 h | |

| FeCl₃-mediated | FeCl₃·6H₂O | 78–85 | 80°C, 6 h |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to verify methyl group positions and ring structure. For example, the C-2 methyl group appears as a singlet at δ 1.2–1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₇H₁₃NO₂, calc. 143.0946).

- X-ray Crystallography : Resolve the chair conformation of the oxazinane ring, as seen in analogous 1,3,5-triazinane structures .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed formation of this compound?

Methodological Answer : The reaction proceeds via:

Protonation : HCl protonates the carbonyl oxygen of the diketone precursor, increasing electrophilicity.

Formaldehyde Activation : HCHO acts as a methylene donor, forming an iminium intermediate.

Cyclization : Intramolecular nucleophilic attack by the amine (from precursor decomposition) closes the six-membered ring .

Computational studies (DFT) can model transition states to optimize catalyst selection and reaction pathways.

Q. How do steric and electronic effects of substituents influence the compound’s conformational stability?

Methodological Answer : The 2,5,5-trimethyl groups impose significant steric constraints:

- Chair Conformation : Methyl groups at C-2 and C-5 adopt equatorial positions to minimize 1,3-diaxial interactions.

- Ring Puckering : Electron diffraction or X-ray data (e.g., C–C bond lengths <1.54 Å) confirm minimal distortion .

Substituent effects can be studied via: - Dynamic NMR : To assess ring-flipping barriers.

- Molecular Modeling : Compare calculated vs. experimental dipole moments.

Q. What strategies resolve contradictions in reported spectral data for 1,3-oxazinane derivatives?

Methodological Answer : Discrepancies in NMR or IR data often arise from:

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals.

- Impurities : Side products (e.g., open-chain intermediates) may overlap with target signals.

Solutions include:

Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate pure product .

Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-phenyl-1,3-oxazinane-2,4-dione ).

Q. How can computational methods predict the bioactivity of this compound?

Methodological Answer :

Q. What safety protocols are critical when handling 1,3-oxazinane derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.